1,1-Diethoxycyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

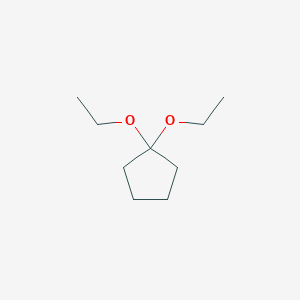

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxycyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-10-9(11-4-2)7-5-6-8-9/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKUIUCQENFWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178474 | |

| Record name | 1,1-Diethoxycyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23786-93-8 | |

| Record name | 1,1-Diethoxycyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23786-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxycyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxycyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxycyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIETHOXYCYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU0U0V23NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-diethoxycyclopentane: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,1-diethoxycyclopentane (CAS No. 23786-93-8), a versatile acetal (B89532) with applications in organic synthesis. The information is compiled from various scientific databases and is intended to be a valuable resource for laboratory and development work.

Chemical Identity and Structure

This compound, also known as cyclopentanone (B42830) diethyl ketal, is an organic compound with the molecular formula C₉H₁₈O₂.[1][2] Its structure features a central cyclopentane (B165970) ring with two ethoxy groups attached to the same carbon atom.

Synonyms: Cyclopentanone diethyl ketal, Cyclopentane, 1,1-diethoxy-[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and purification processes.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Distinctive odor | [1] |

| Density | 0.9089 g/cm³ at 20 °C | [2][3] |

| Boiling Point | 162-165 °C at 760 mmHg63-65 °C at 20 Torr | [2][3] |

| Melting Point | Not available | [4] |

| Refractive Index (n_D) | 1.438 at 20 °C | |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

Chemical Properties and Reactivity

| Property | Description | Source(s) |

| Chemical Class | Acetal (Ketal) | |

| Reactivity | Susceptible to hydrolysis under acidic conditions to yield cyclopentanone and ethanol (B145695). The ethoxy groups can participate in nucleophilic substitution and condensation reactions. | [1] |

| Stability | Stable under neutral and basic conditions. |

Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound.

Mass Spectrometry (GC-MS)

A gas chromatography-mass spectrometry (GC-MS) analysis of this compound is available in the PubChem database.[5] The fragmentation pattern is characteristic of an acetal, with key fragments arising from the loss of ethoxy and ethyl groups.

-

¹H NMR: Triplets and quartets corresponding to the ethyl groups, and multiplets for the cyclopentane ring protons.

-

¹³C NMR: A quaternary carbon signal for the C(OEt)₂ group, signals for the ethoxy carbons, and signals for the cyclopentane ring carbons.

-

IR Spectroscopy: C-O stretching vibrations characteristic of ethers and the absence of a C=O stretch, confirming the acetal functionality.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of this compound and the determination of its key physical properties. These protocols are based on standard laboratory techniques for acetals and similar organic liquids.

Synthesis of this compound

This protocol describes the synthesis of this compound from cyclopentanone and an orthoester, a common method for acetal formation.

Reaction:

Cyclopentanone + Triethyl orthoformate --(Acid Catalyst)--> this compound + Ethyl formate (B1220265) + Ethanol

Materials:

-

Cyclopentanone

-

Triethyl orthoformate

-

Anhydrous ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid or anhydrous HCl)

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser and drying tube

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a dry round-bottom flask, add cyclopentanone and a slight excess of triethyl orthoformate dissolved in anhydrous ethanol.

-

Add a catalytic amount of a strong acid catalyst.

-

Equip the flask with a reflux condenser protected by a drying tube and heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a base (e.g., sodium ethoxide solution).

-

Remove the solvent and other volatile byproducts under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Dry the final product over anhydrous sodium sulfate.

Caption: Workflow for the synthesis of this compound.

Hydrolysis of this compound

This protocol outlines the acid-catalyzed hydrolysis of this compound back to cyclopentanone and ethanol.

Reaction:

This compound + H₂O --(Acid Catalyst)--> Cyclopentanone + 2 Ethanol

Materials:

-

This compound

-

Aqueous acid solution (e.g., dilute HCl or H₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) or THF).

-

Add the aqueous acid solution and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude cyclopentanone.

-

Purify the product by distillation if necessary.

Caption: Acid-catalyzed hydrolysis of this compound.

Determination of Physical Properties

Apparatus:

-

Thiele tube or melting point apparatus with boiling point determination capability

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube or melting point apparatus.

-

Heat the apparatus slowly.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with this compound at a specific temperature (e.g., 20 °C).

-

Weigh the filled pycnometer.

-

Calculate the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Apparatus:

-

Abbe refractometer

Procedure:

-

Calibrate the refractometer with a standard of known refractive index.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (e.g., to 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a flammable liquid, so it should be kept away from open flames and sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable compound in organic synthesis, primarily used as a protecting group for the carbonyl functionality of cyclopentanone. This guide provides essential physicochemical data and standardized experimental protocols to aid researchers in its synthesis, handling, and application. Further investigation to obtain detailed NMR and IR spectral data would be beneficial for the scientific community.

References

1,1-diethoxycyclopentane CAS number and molecular formula

CAS Number: 23786-93-8 Molecular Formula: C₉H₁₈O₂

This technical guide provides a comprehensive overview of 1,1-diethoxycyclopentane, also known as cyclopentanone (B42830) diethyl ketal, for researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, applications in organic synthesis, and spectroscopic data.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[1] It is characterized by a cyclopentane (B165970) ring with two ethoxy groups attached to the same carbon atom.[1] This structure renders it relatively nonpolar, leading to low solubility in water but good solubility in common organic solvents.[1] The presence of the ethoxy groups makes it a useful reagent in organic synthesis, particularly in reactions such as nucleophilic substitutions and condensations.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23786-93-8 | [2][3] |

| Molecular Formula | C₉H₁₈O₂ | [2][3][4] |

| Molecular Weight | 158.24 g/mol | [1][4] |

| Boiling Point | 162-165 °C (at 760 Torr) | |

| 63-65 °C (at 20 Torr) | [5] | |

| Density | 0.9089 g/cm³ (at 20 °C) | [5] |

| Appearance | Colorless liquid | [1] |

| Solubility | Soluble in organic solvents, less soluble in water | [1] |

| Synonyms | Cyclopentanone diethyl ketal, Cyclopentane, 1,1-diethoxy- | [1] |

Role in Organic Synthesis and Drug Development

The primary application of this compound in organic synthesis, including pharmaceutical development, is as a protecting group for the ketone functionality of cyclopentanone . Ketals, such as this compound, are stable under basic and nucleophilic conditions. This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the ketone group. The protection is reversible, and the original ketone can be regenerated by treatment with aqueous acid.

This strategy is crucial in multi-step syntheses of complex molecules, where the reactivity of different functional groups needs to be carefully managed. For instance, this compound is used as a reagent in the synthesis of Quinbolone, which is a derivative of the anabolic steroid Boldenone.

Experimental Protocols

Representative Synthesis of this compound:

This protocol describes the synthesis of this compound from cyclopentanone and triethyl orthoformate.

Materials:

-

Cyclopentanone

-

Triethyl orthoformate

-

Anhydrous ethanol (B145695) (as solvent)

-

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated sulfuric acid)

-

Anhydrous sodium bicarbonate or other suitable base for neutralization

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Standard laboratory glassware for reaction, distillation, and work-up

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a drying tube, add cyclopentanone, a slight excess of triethyl orthoformate, and anhydrous ethanol.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven to completion by the formation of ethyl formate (B1220265) and ethanol as byproducts.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by adding a small amount of a solid base, such as anhydrous sodium bicarbonate, and stir for a few minutes.

-

Filter the mixture to remove the solid base.

-

Remove the solvent and other volatile components from the filtrate by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data

Detailed, experimentally-derived spectra for this compound are not widely published. However, based on the structure and data from analogous compounds, the following spectroscopic characteristics can be anticipated:

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | - A triplet around 1.1-1.3 ppm corresponding to the methyl protons (-OCH₂CH₃).- A quartet around 3.3-3.6 ppm for the methylene (B1212753) protons of the ethoxy groups (-OCH₂CH₃).- Multiplets in the range of 1.5-1.8 ppm for the methylene protons of the cyclopentane ring. |

| ¹³C NMR | - A peak around 15 ppm for the methyl carbons of the ethoxy groups.- A peak around 58-60 ppm for the methylene carbons of the ethoxy groups.- Peaks for the methylene carbons of the cyclopentane ring in the aliphatic region (around 20-40 ppm).- A quaternary carbon peak for the C1 of the cyclopentane ring (the ketal carbon) at a significantly downfield shift, likely in the range of 100-110 ppm. |

| IR Spectroscopy | - C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹.- Strong C-O stretching bands in the fingerprint region, typically around 1050-1150 cm⁻¹ for the ether linkages.- Absence of a strong C=O stretching band around 1700 cm⁻¹, which would be present in the starting material, cyclopentanone. |

| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 158.- Common fragmentation patterns for ketals would involve the loss of an ethoxy group (-OCH₂CH₃, mass = 45) to give a fragment at m/z = 113, or the loss of an ethyl group (-CH₂CH₃, mass = 29) followed by rearrangement. The fragmentation of the cyclopentane ring is also expected.[6][7][8] |

Visualizations

The following diagrams illustrate the synthesis and utility of this compound.

Caption: Synthesis of this compound.

Caption: Role of this compound as a protecting group.

References

- 1. CAS 23786-93-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H18O2 | CID 90268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. echemi.com [echemi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Spectroscopic Data of Cyclopentanone Diethyl Ketal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentanone (B42830) Diethyl Ketal (also known as 1,1-diethoxycyclopentane). Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from analogous compounds and spectral prediction tools to provide a robust analytical profile. All data is presented in a structured format to facilitate comparison and analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Cyclopentanone Diethyl Ketal.

| Table 1: ¹H NMR Spectroscopic Data (Predicted) | |

| Assignment | Chemical Shift (δ, ppm) |

| -CH₂- (ethoxy, quartet) | ~ 3.4 - 3.6 |

| -CH₃ (ethoxy, triplet) | ~ 1.1 - 1.3 |

| -CH₂- (cyclopentyl, C2/C5) | ~ 1.6 - 1.8 |

| -CH₂- (cyclopentyl, C3/C4) | ~ 1.5 - 1.7 |

| Table 2: ¹³C NMR Spectroscopic Data (Predicted) | |

| Assignment | Chemical Shift (δ, ppm) |

| C1 (ketal carbon) | ~ 108 - 112 |

| -CH₂- (ethoxy) | ~ 58 - 62 |

| -CH₂- (cyclopentyl, C2/C5) | ~ 35 - 39 |

| -CH₂- (cyclopentyl, C3/C4) | ~ 23 - 27 |

| -CH₃ (ethoxy) | ~ 15 - 17 |

| Table 3: IR Spectroscopic Data (Predicted) | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H stretch (alkane) | 2850 - 3000 |

| C-O stretch (ketal) | 1050 - 1150 (strong, multiple bands) |

| CH₂ bend | 1445 - 1465 |

| Table 4: Mass Spectrometry Data | |

| Fragment (m/z) | Relative Intensity |

| 158 [M]⁺ | Low |

| 129 [M - C₂H₅]⁺ | Moderate |

| 113 [M - OC₂H₅]⁺ | High |

| 84 [M - 2(OC₂H₅)]⁺ | Moderate |

Experimental Protocols

Synthesis of Cyclopentanone Diethyl Ketal (General Procedure)

This protocol describes a general method for the acid-catalyzed ketalization of cyclopentanone with ethanol.

Materials:

-

Cyclopentanone

-

Anhydrous Ethanol

-

Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous Solvent (e.g., toluene (B28343), benzene)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Dean-Stark Apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone, a 3- to 5-fold molar excess of anhydrous ethanol, and a catalytic amount of an acid catalyst (e.g., 0.1 mol% p-toluenesulfonic acid).

-

Add a suitable anhydrous solvent such as toluene to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure cyclopentanone diethyl ketal.

Spectroscopic Analysis:

-

NMR Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or as a thin film.

-

Mass Spectrometry: Introduce the sample into a mass spectrometer, typically via gas chromatography (GC-MS), to obtain the mass spectrum.

Mandatory Visualization

Caption: Workflow for the synthesis and spectroscopic analysis of cyclopentanone diethyl ketal.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,1-diethoxycyclopentane

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1-diethoxycyclopentane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document outlines the predicted spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure and its corresponding NMR signals.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrated proton counts for the ¹H NMR spectrum, as well as the predicted chemical shifts for the ¹³C NMR spectrum of this compound. Predictions are based on established chemical shift ranges for analogous functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | -O-CH₂ -CH₃ | ~3.4 - 3.6 | Quartet (q) | 4H |

| b | -O-CH₂-CH₃ | ~1.1 - 1.3 | Triplet (t) | 6H |

| c | Cyclopentane CH₂ (C2, C5) | ~1.6 - 1.8 | Multiplet (m) | 4H |

| d | Cyclopentane CH₂ (C3, C4) | ~1.5 - 1.7 | Multiplet (m) | 4H |

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Carbon | Predicted Chemical Shift (δ, ppm) |

| 1 | C -1 (quaternary) | ~100 - 110 |

| 2 | -O-C H₂-CH₃ | ~58 - 62 |

| 3 | C -2, C -5 | ~35 - 40 |

| 4 | C -3, C -4 | ~22 - 26 |

| 5 | -O-CH₂-C H₃ | ~15 - 18 |

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final volume of the sample in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.

2. NMR Instrument Setup and Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

-

The sample is inserted into the magnet, and the instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming, a process of adjusting the currents in the shim coils to maximize resolution.

-

For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, typically 8 to 16 scans.

-

For a ¹³C NMR spectrum, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of carbons attached to protons (via the Nuclear Overhauser Effect). A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Visualization of Molecular Structure and NMR Signals

The following diagram illustrates the molecular structure of this compound, with labels corresponding to the unique proton and carbon environments as detailed in the data tables.

Caption: Molecular structure of this compound with proton labels.

The logical relationship between the molecular structure and its NMR signals is fundamental to spectral interpretation. Each unique chemical environment for a proton or carbon atom gives rise to a distinct signal in the respective NMR spectrum. The electronic environment, influenced by neighboring atoms and functional groups, determines the chemical shift of the signal. The number of neighboring, non-equivalent protons determines the splitting pattern (multiplicity) of a proton signal, following the n+1 rule in simple cases.

Caption: Logical workflow from molecular structure to NMR spectral parameters.

In-Depth Technical Guide to the FTIR Analysis of 1,1-diethoxycyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1,1-diethoxycyclopentane. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on a detailed prediction of its FTIR spectrum based on the characteristic vibrational frequencies of its constituent functional groups. It also outlines a general experimental protocol for obtaining such a spectrum and presents logical workflows for analysis.

Predicted Spectroscopic Data

The FTIR spectrum of this compound is expected to be dominated by absorption bands arising from the vibrations of its cyclopentane (B165970) ring and its two ethoxy groups. The key functional groups are the ether linkages (C-O-C) and the alkane-like C-H and C-C bonds.

The predicted quantitative data for the prominent FTIR absorption bands of this compound are summarized in the table below. These predictions are derived from established characteristic frequencies for ethers and cycloalkanes.

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |

| 2960-2850 | Strong | C-H Asymmetric and Symmetric Stretching | -CH₃ and -CH₂- (Ethoxy and Cyclopentane) |

| 1470-1450 | Medium | C-H Scissoring (Bending) | -CH₂- (Cyclopentane and Ethoxy) |

| 1375-1350 | Medium to Weak | C-H Rocking (Bending) | -CH₃ (Ethoxy) |

| 1300-1000 | Strong | C-O-C Asymmetric and Symmetric Stretching | Diethyl Ether Moiety |

| Below 1000 | Variable | Fingerprint Region (C-C stretching, various bending modes) | Entire Molecule |

The region below 1000 cm⁻¹ is known as the fingerprint region. While specific peak assignments in this area are complex, the pattern of absorptions is unique to the molecule and can be used for definitive identification when compared to a reference spectrum.[1]

Key Functional Groups for FTIR Analysis

The structure of this compound contains key functional groups whose vibrational modes are readily detectable by FTIR spectroscopy. The following diagram illustrates the molecule and highlights these groups.

Predicted FTIR Spectral Features

-

C-H Stretching: Strong absorptions are expected in the 3000-2850 cm⁻¹ region, which is characteristic of sp³ C-H bond stretching in both the cyclopentane ring and the ethyl groups of the ethoxy moieties.[2][3]

-

C-O Stretching: The most prominent and diagnostic peaks for an ether are the C-O single bond stretching vibrations, which typically appear as strong bands in the 1300 to 1000 cm⁻¹ range.[4][5][6][7][8][9][10] For a dialkyl ether, a strong, asymmetric C-O-C stretching band is expected around 1120 cm⁻¹.[8]

-

C-H Bending: In the 1470-1350 cm⁻¹ region, absorptions of medium intensity are anticipated due to the bending vibrations (scissoring and rocking) of the -CH₂- and -CH₃ groups.[2]

-

Fingerprint Region: The region below 1300 cm⁻¹ will contain a complex pattern of peaks corresponding to C-C bond stretching and various other bending and deformation modes of the entire molecule. This region is unique to the compound.[2]

Experimental Protocol

The following provides a detailed methodology for acquiring a high-quality FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

An ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the FTIR spectrum of the sample.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient for routine identification of functional groups.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

-

Perform baseline correction and other necessary data processing as required.

-

-

Cleaning:

-

After the spectrum is recorded, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

-

Logical Workflow for FTIR Analysis

The following diagram illustrates a systematic workflow for the analysis of this compound using FTIR spectroscopy, from sample preparation to spectral interpretation and final characterization.

References

- 1. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. youtube.com [youtube.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ncstate.pressbooks.pub [ncstate.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

The Genesis of Carbonyl Protection: A Technical Guide to the Discovery and Initial Synthesis of Ketal Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational discovery and initial synthetic methodologies of ketal protecting groups, a cornerstone of modern organic synthesis. Tracing the origins from seminal work in carbohydrate chemistry to their broader application, this document provides a detailed examination of the early experimental protocols and the logical evolution of this critical synthetic tool.

From Sugars to Synthesis: The Dawn of the Acetal (B89532)

The concept of the ketal protecting group is intrinsically linked to the pioneering work of German chemist Emil Fischer at the close of the 19th century. While investigating the structure of sugars, Fischer developed a method for forming glycosides, which are structurally acetals. His work, published between 1893 and 1895, laid the fundamental groundwork for the acid-catalyzed reaction of a carbonyl compound with an alcohol.[1]

Fischer's initial experiments involved the reaction of aldoses and ketoses with alcohols in the presence of an acid catalyst.[1] These reactions, now known as Fischer glycosidation, were typically performed by dissolving or suspending the unprotected carbohydrate in the alcohol, which also served as the solvent, with a strong acid like hydrochloric acid as the catalyst.[1][2][3] This early work demonstrated the formation of a stable cyclic acetal from a hemiacetal intermediate, a key mechanistic step in carbonyl protection.

The Emergence of Ketals as Protecting Groups

While Fischer's work provided the chemical basis, the explicit use of ketals as temporary "protecting groups" to mask the reactivity of a ketone during a subsequent reaction in a different part of the molecule evolved more gradually in the early 20th century. The stability of the acetal linkage under neutral or basic conditions, and its susceptibility to cleavage under acidic conditions, made it an ideal candidate for this purpose. This strategy became indispensable in multi-step organic synthesis, allowing for chemoselectivity in complex molecules.

The core principle of using a ketal as a protecting group involves three key stages:

-

Protection: The ketone is reacted with an alcohol or a diol under acidic conditions to form the ketal.

-

Transformation: A chemical reaction is performed on another functional group within the molecule, while the ketal-protected carbonyl remains inert.

-

Deprotection: The ketal is hydrolyzed back to the original ketone using aqueous acid.

This logical workflow is a fundamental concept in modern synthetic chemistry.

Key Early Experimental Protocols

The initial syntheses of acetals and ketals were characterized by their use of strong mineral acids as catalysts and often an excess of the alcohol reactant to drive the reaction equilibrium towards product formation. The removal of water, a byproduct of the reaction, was also recognized as a critical factor for achieving high yields.

Fischer's Synthesis of Methyl Glucosides (1893)

Emil Fischer's foundational work on the synthesis of methyl glucosides from glucose provides one of the earliest detailed experimental protocols for acetal formation.

Objective: To synthesize methyl α-D-glucoside and methyl β-D-glucoside.

Experimental Protocol:

-

Reactants: D-glucose and anhydrous methanol (B129727).

-

Catalyst: Dry hydrogen chloride (HCl) gas.

-

Procedure:

-

A suspension of D-glucose in anhydrous methanol was prepared.

-

Dry hydrogen chloride gas was bubbled through the cooled methanolic suspension until saturation.

-

The reaction mixture was then allowed to stand at room temperature for an extended period.

-

The resulting solution was neutralized, and the solvent was removed under reduced pressure.

-

The product was a mixture of the α and β anomers of methyl glucoside, which could be separated by crystallization.

-

Quantitative Data: While Fischer's primary goal was structural elucidation rather than optimizing yield, this method established the fundamental conditions for acid-catalyzed acetal formation. The reaction is an equilibrium process, and longer reaction times favor the thermodynamically more stable pyranose forms, with the alpha anomer often predominating due to the anomeric effect.[1][3]

General Protocol for Acyclic Ketal Formation (Early 20th Century)

Following Fischer's work, the methodology was extended to simpler ketones. The following represents a generalized protocol from that era.

Objective: To protect a ketone as a dialkyl ketal.

Experimental Protocol:

-

Reactants: A ketone (e.g., acetone, cyclohexanone) and a simple alcohol (e.g., methanol, ethanol) in excess.

-

Catalyst: A strong acid such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Procedure:

-

The ketone was dissolved in a large excess of the anhydrous alcohol.

-

A catalytic amount of the strong acid was added to the solution.

-

The mixture was often heated to reflux to increase the reaction rate.

-

To drive the equilibrium, water formed during the reaction was sometimes removed by azeotropic distillation with a suitable solvent like benzene, a technique that became more common later.

-

After the reaction was deemed complete, the acid catalyst was neutralized with a base (e.g., sodium carbonate).

-

The excess alcohol and solvent were removed by distillation, and the ketal product was purified.

-

Summary of Early Quantitative Data

The following table summarizes typical reaction conditions and observations from early 20th-century ketal synthesis. It is important to note that yields were often not optimized or, in some cases, not reported in the primary literature, as the focus was frequently on the preparation and characterization of new compounds.

| Ketone | Alcohol/Diol | Catalyst | Reaction Conditions | Yield | Reference Notes |

| D-Glucose | Methanol | HCl | Room temperature, extended time | Not specified | Seminal work by Emil Fischer (1893). Established the principle of acid-catalyzed acetal formation. |

| Various Aldoses | Ethanol | HCl | Varies | Not specified | Further studies by Fischer on glycoside synthesis. |

| Simple Ketones | Simple Alcohols | H₂SO₄ or HCl | Reflux, often with excess alcohol | Generally moderate | General method developed in the early 20th century. Water removal was key to improving yields. |

Visualizing the Core Concepts

To better illustrate the logical and procedural relationships in the discovery and application of ketal protecting groups, the following diagrams are provided.

Caption: Logical progression from Fischer's discovery to the concept of ketal protecting groups.

Caption: General mechanism of acid-catalyzed ketal formation.

Caption: General experimental workflow for using a ketal as a protecting group.

References

Thermodynamic stability of 1,1-diethoxycyclopentane

An In-depth Technical Guide to the Thermodynamic Stability of 1,1-Diethoxycyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound. Due to the limited availability of direct experimental data for this specific ketal, this document synthesizes information from analogous compounds and theoretical estimation methods to present a thorough overview. It includes estimated thermodynamic parameters, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and workflows. This guide is intended to be a valuable resource for professionals in research and drug development who require a deep understanding of the stability and reactivity of ketal structures.

Introduction

This compound is a cyclic ketal formed from the reaction of cyclopentanone (B42830) and ethanol (B145695). Ketal functional groups are of significant importance in organic synthesis, particularly as protecting groups for ketones and aldehydes, due to their stability under neutral to strongly basic conditions and their susceptibility to hydrolysis under acidic conditions.[1] The thermodynamic stability of a ketal is a critical factor in its efficacy as a protecting group and in understanding its behavior in various chemical environments.

This guide explores the key thermodynamic parameters governing the stability of this compound: the standard enthalpy of formation (ΔHf°), the standard Gibbs free energy of formation (ΔGf°), and the standard molar entropy (S°). Furthermore, it examines the thermodynamics of its formation from cyclopentanone and ethanol, as well as its hydrolysis.

Estimated Thermodynamic Data

The formation of this compound from its constituent elements in their standard states can be represented by the following equation:

9C(graphite) + 9H2(g) + O2(g) → C9H18O2(l)

The key thermodynamic parameters for this compound and its relevant precursors are summarized in the tables below.

Table 1: Estimated Thermodynamic Properties of this compound (liquid) at 298.15 K

| Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -455.7 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | -250.9 | kJ/mol |

| Standard Molar Entropy | S° | 430.5 | J/(mol·K) |

Table 2: Thermodynamic Properties of Reactants and Products for Formation/Hydrolysis at 298.15 K

| Compound | Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/(mol·K)) | Reference |

| Cyclopentanone | C₅H₈O | liquid | -240.2 | -138.9 | 227.2 | [4] |

| Ethanol | C₂H₅OH | liquid | -277.6 | -174.8 | 160.7 | [5][6][7] |

| Water | H₂O | liquid | -285.8 | -237.1 | 70.0 |

Thermodynamics of Formation and Hydrolysis

The formation of this compound is a reversible equilibrium reaction. The thermodynamic parameters for this reaction and its reverse, hydrolysis, provide insight into the position of the equilibrium under standard conditions.

Formation Reaction:

C₅H₈O(l) + 2C₂H₅OH(l) ⇌ C₉H₁₈O₂(l) + H₂O(l)

Hydrolysis Reaction:

C₉H₁₈O₂(l) + H₂O(l) ⇌ C₅H₈O(l) + 2C₂H₅OH(l)

Table 3: Estimated Thermodynamic Parameters for the Formation and Hydrolysis of this compound at 298.15 K

| Reaction | ΔH°rxn (kJ/mol) | ΔG°rxn (kJ/mol) | ΔS°rxn (J/(mol·K)) |

| Formation | 70.3 | 24.1 | 155.1 |

| Hydrolysis | -70.3 | -24.1 | -155.1 |

The positive Gibbs free energy of formation for this compound from cyclopentanone and ethanol indicates that under standard conditions, the equilibrium favors the reactants. To drive the reaction towards the formation of the ketal, it is necessary to remove water, a principle well-established in the synthesis of acetals and ketals.[8]

Experimental Protocols for Thermodynamic Characterization

To empirically determine the thermodynamic stability of this compound, two key calorimetric experiments are recommended: bomb calorimetry to determine the standard enthalpy of combustion, from which the standard enthalpy of formation can be derived, and reaction calorimetry to measure the enthalpy of the ketalization reaction directly.

Determination of Standard Enthalpy of Formation via Bomb Calorimetry

This protocol outlines the procedure for determining the standard enthalpy of combustion (ΔHc°) of this compound using an oxygen bomb calorimeter. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's Law.

Objective: To measure the heat of combustion of this compound and calculate its standard enthalpy of formation.

Materials:

-

This compound (high purity)

-

Benzoic acid (certified standard for calibration)

-

Oxygen, high purity

-

Distilled water

-

Fuse wire (e.g., nickel-chromium)

-

Oxygen bomb calorimeter apparatus

-

Pellet press

-

Analytical balance (± 0.0001 g)

-

Digital thermometer (± 0.001 °C)

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of benzoic acid and form it into a pellet.

-

Measure and record the length of the fuse wire.

-

Assemble the bomb with the benzoic acid pellet and the fuse wire, ensuring the wire is in contact with the pellet.

-

Add 1 mL of distilled water to the bomb to saturate the atmosphere.

-

Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm.

-

Submerge the bomb in the calorimeter bucket containing a known mass of water.

-

Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.

-

Ignite the sample and record the temperature rise at regular intervals until a stable final temperature is reached.

-

Depressurize the bomb, collect and titrate the nitric acid formed, and measure the length of the unburned fuse wire.

-

Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid and correcting for the heat of formation of nitric acid and the heat of combustion of the fuse wire.

-

-

Combustion of this compound:

-

Accurately weigh approximately 0.8-1.0 g of this compound into a crucible.

-

Repeat steps 1.2 through 1.9 using the this compound sample.

-

Perform at least three replicate experiments to ensure precision.

-

-

Calculations:

-

Calculate the total heat released (qtotal) for each run using the calibrated heat capacity of the calorimeter and the measured temperature change.

-

Correct qtotal for the contributions from the fuse wire combustion and nitric acid formation to find the heat of combustion of the sample (qcomb).

-

Calculate the standard internal energy of combustion (ΔUc°) per mole of this compound.

-

Convert ΔUc° to the standard enthalpy of combustion (ΔHc°) using the equation: ΔHc° = ΔUc° + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

Calculate the standard enthalpy of formation (ΔHf°) of this compound using Hess's Law and the known standard enthalpies of formation of CO₂(g) and H₂O(l).

-

Combustion Reaction: C₉H₁₈O₂(l) + 13O₂(g) → 9CO₂(g) + 9H₂O(l)

Determination of Enthalpy of Ketalization via Reaction Calorimetry

This protocol describes the measurement of the enthalpy change for the formation of this compound in a solution calorimeter.

Objective: To directly measure the enthalpy of reaction (ΔHrxn) for the ketalization of cyclopentanone with ethanol.

Materials:

-

Cyclopentanone (high purity, anhydrous)

-

Ethanol (anhydrous)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solution calorimeter (e.g., a constant-pressure calorimeter)

-

Digital thermometer (± 0.01 °C)

-

Magnetic stirrer and stir bar

Procedure:

-

Calorimeter Calibration:

-

Determine the heat capacity of the calorimeter (Ccal) by a standard method, such as measuring the temperature change upon mixing known amounts of hot and cold water or by performing a reaction with a known enthalpy change.

-

-

Ketalization Reaction:

-

Place a known mass of anhydrous ethanol and the anhydrous solvent into the calorimeter.

-

Add a catalytic amount of the acid catalyst.

-

Seal the calorimeter and allow the contents to reach thermal equilibrium while stirring. Record the initial temperature (Ti).

-

Inject a known mass of cyclopentanone into the calorimeter.

-

Record the temperature as a function of time until a stable final temperature (Tf) is reached.

-

Perform multiple runs to ensure reproducibility.

-

-

Calculations:

-

Calculate the total heat absorbed by the calorimeter and its contents (qcal) using the equation: qcal = (msolutioncsolution + Ccal)ΔT, where msolution is the total mass of the solution, csolution is the specific heat capacity of the solution (can be approximated as that of the solvent), and ΔT = Tf - Ti.

-

The heat of the reaction (qrxn) is equal in magnitude but opposite in sign to qcal (qrxn = -qcal).

-

Calculate the molar enthalpy of reaction (ΔHrxn) by dividing qrxn by the number of moles of the limiting reactant (typically cyclopentanone).

-

Visualizations

Reaction Pathway for Ketal Formation and Hydrolysis

The formation of this compound is an acid-catalyzed process that proceeds through a hemiacetal intermediate. The hydrolysis is the reverse of this process.

Caption: Acid-catalyzed formation of this compound via a hemiacetal intermediate.

Experimental Workflow for Thermodynamic Stability Determination

The overall process for determining the thermodynamic stability of this compound involves both experimental measurements and theoretical calculations.

Caption: Workflow for the experimental determination of the thermodynamic stability of this compound.

Conclusion

While direct experimental thermodynamic data for this compound is currently lacking in the scientific literature, this guide provides robust estimations for its key thermodynamic properties based on data from analogous compounds and established theoretical methods. The provided data indicates that the formation of this compound from cyclopentanone and ethanol is thermodynamically unfavorable under standard conditions, highlighting the necessity of techniques like water removal to drive the synthesis.

The detailed experimental protocols for bomb and reaction calorimetry offer a clear pathway for the empirical determination of the thermodynamic stability of this and other related ketal compounds. The presented workflows and reaction diagrams serve as valuable visual aids for understanding the underlying principles and experimental designs. This guide, therefore, serves as a foundational resource for researchers and professionals requiring a comprehensive understanding of the thermodynamic landscape of this compound.

References

- 1. Solved The standard molar entropy of liquid ethanol | Chegg.com [chegg.com]

- 2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 4. Cyclopentanone [webbook.nist.gov]

- 5. Ethanol (data page) - Wikipedia [en.wikipedia.org]

- 6. brainly.com [brainly.com]

- 7. homework.study.com [homework.study.com]

- 8. homework.study.com [homework.study.com]

Solubility of 1,1-diethoxycyclopentane in organic solvents

An In-depth Technical Guide on the Solubility of 1,1-Diethoxycyclopentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on the compound's physicochemical properties and the well-established principle of "like dissolves like." Furthermore, this document furnishes detailed experimental protocols for the systematic determination of solubility, empowering researchers to generate precise quantitative data for their specific applications.

Introduction to this compound

This compound is a cyclic ketal with the chemical formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[1][2] It presents as a colorless liquid with a characteristic odor.[1] Structurally, it features a non-polar cyclopentane (B165970) ring and two polar ethoxy groups attached to the same carbon atom. This combination of a non-polar hydrocarbon ring and polar ether functionalities dictates its solubility behavior. Understanding its solubility is crucial for its use as a solvent, a reagent in organic synthesis, or in the formulation of pharmaceutical products.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol [1][2] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 162-165 °C[4] |

| Density | 0.9089 g/cm³ at 20 °C[2][4] |

| Polarity | Relatively low polarity[1] |

Inferred Solubility Profile

The solubility of this compound can be inferred from its structure. The non-polar cyclopentane ring suggests good solubility in non-polar solvents, while the two ether oxygen atoms can act as hydrogen bond acceptors, allowing for some degree of solubility in polar solvents. The following table provides an inferred solubility profile in various classes of organic solvents.

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Cyclohexane, Heptane | Miscible | The non-polar cyclopentane ring has strong van der Waals interactions with aliphatic solvents.[5] |

| Aromatic | Toluene, Benzene, Xylene | Miscible | Favorable dispersion forces exist between the non-polar components of both the solute and the solvent. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As a ketal, this compound shares structural similarities with ether solvents, leading to good miscibility. |

| Halogenated | Dichloromethane, Chloroform | Miscible | These solvents are effective at dissolving organic compounds with a mix of polar and non-polar characteristics. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Miscible | The moderate polarity of ketones is compatible with the ether groups in this compound. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble to Miscible | Similar to ketones, the polarity of esters is suitable for dissolving this compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | While alcohols are polar, the non-polar cyclopentane ring may limit complete miscibility, especially with more polar alcohols like methanol. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | The high polarity of these solvents may not be fully compatible with the significant non-polar character of this compound. |

| Water | Water | Insoluble | The non-polar nature of the cyclopentane ring dominates, leading to very poor solubility in water.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following is a general protocol for determining the solubility of a liquid organic compound like this compound.

Materials and Equipment

-

This compound (solute)

-

A range of organic solvents of known purity

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Glass vials with screw caps

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

If necessary, centrifuge the vial to ensure complete separation of the liquid and undissolved phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution from the analytical results and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

Visualizations

Synthesis of this compound

The following diagram illustrates the acid-catalyzed synthesis of this compound from cyclopentanone (B42830) and ethanol.

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the general experimental workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

References

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Ketal Formation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core mechanism of acid-catalyzed ketal formation, a fundamental reaction in organic synthesis. It details the reaction pathway, thermodynamic and kinetic considerations, and practical experimental protocols.

Introduction

Ketal formation is a reversible organic reaction where a ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst to form a ketal. This reaction is a cornerstone of synthetic organic chemistry, primarily utilized for the protection of ketone functional groups.[1] Ketals are stable in neutral or basic conditions but can be readily hydrolyzed back to the parent ketone under aqueous acidic conditions, making them excellent protecting groups during multi-step syntheses.[2][3] The process involves the formation of a hemiketal intermediate, which then undergoes further reaction to yield the final ketal product.[1] Understanding the nuances of this mechanism is critical for optimizing reaction conditions and achieving high yields in complex molecule synthesis.

Core Reaction Mechanism

The acid-catalyzed formation of a ketal from a ketone and an alcohol proceeds through two major stages: the formation of a hemiketal and its subsequent conversion to a ketal. The entire process is a series of equilibrium steps.[4][5]

Stage 1: Hemiketal Formation

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by an acid catalyst (H-A).[6] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][6] This activation is crucial because alcohols are generally weak nucleophiles.[6]

-

Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated hemiketal.[1]

-

Deprotonation: A base (A⁻, the conjugate base of the acid catalyst, or another alcohol molecule) removes the proton from the newly added alkoxy group to yield a neutral hemiketal intermediate.[3]

Stage 2: Ketal Formation

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water).[3][7]

-

Formation of an Oxonium Ion: The protonated hydroxyl group leaves as a water molecule. The departure is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.[6]

-

Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion.[4]

-

Final Deprotonation: The protonated ketal is deprotonated by a base (A⁻ or alcohol) to give the final neutral ketal product and regenerate the acid catalyst.[6]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step pathway of acid-catalyzed ketal formation.

Thermodynamic and Kinetic Considerations

Ketal formation is a reversible process governed by equilibrium.[4] The overall reaction involves the conversion of one ketone and two alcohol molecules into one ketal and one water molecule.[4] To drive the equilibrium toward the product side and achieve a high yield of the ketal, the water generated as a byproduct must be removed from the reaction mixture.[4][5] This is a direct application of Le Châtelier's principle.

Common laboratory techniques for water removal include:

-

Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent (like benzene (B151609) or toluene) that forms an azeotrope with water.[4][8]

-

Use of Dehydrating Agents: Adding molecular sieves or other desiccants to the reaction mixture.[4][8]

The thermodynamics of the reaction are generally favorable but can be influenced by the specific reactants. Kinetic studies provide insight into the reaction rates and activation energies.

Quantitative Data Summary

The following tables summarize thermodynamic and kinetic data for representative acetalization/ketalization reactions.

Table 1: Thermodynamic Properties of Diethylacetal Synthesis [9] Reaction: Acetaldehyde + 2 Ethanol ⇌ Diethylacetal + Water

| Thermodynamic Parameter | Value at 298 K | Unit |

| Standard Molar Enthalpy (ΔH⁰) | -10,225.9 | J·mol⁻¹ |

| Standard Molar Gibbs Free Energy (ΔG⁰) | -269.3 | J·mol⁻¹ |

| Standard Molar Entropy (ΔS⁰) | -33.395 | J·mol⁻¹·K⁻¹ |

Table 2: Kinetic Parameters of Diethylacetal Synthesis [9] Catalyst: Amberlyst 18 resin

| Kinetic Parameter | Value | Unit |

| Activation Energy (Eₐ) | 47.874 | kJ·mol⁻¹ |

| Pre-exponential Factor (kC) | 1.16 × 10⁸ | mol·g⁻¹·min⁻¹ |

Table 3: Yields of Ketalization Using a Molecular Sieve Protocol [8] Reaction: Ketone + Ethylene Glycol (2.5 equiv), p-TsOH·H₂O (0.5 mol%), Benzene (0.2 M)

| Substrate | Product | Time (h) | Yield (%) |

| 2-Bromo-2-cyclopenten-1-one | 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene | 24 | 91 |

| Estrone | 3,3-(Ethylenedioxy)estra-1,3,5(10)-trien-17-one | 24 | 75 |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for successful synthesis. The following are general protocols for small-scale and gram-scale acid-catalyzed ketalizations.

General Procedure for Milligram-Scale Ketalizations[8]

This procedure is an alternative to the Dean-Stark apparatus and is effective for small-scale reactions.

-

Apparatus Setup: A 10 mL round-bottom flask is charged with a magnetic stir bar and the ketone substrate.

-

Reagent Addition: Benzene (PhH) is added to achieve a 0.2 M concentration of the substrate. Ethylene glycol (2.5 equivalents) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mol %) are added sequentially under air.

-

Dehydration: A cotton plug is inserted into the neck of the flask, followed by the addition of approximately 1 gram of activated 4 Å molecular sieves. The flask is sealed with a rubber septum.

-

Reaction: The mixture is stirred at room temperature. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

General Procedure for Acetalization with Methanol[10]

This method highlights a simple procedure using a trace amount of a conventional acid catalyst without the need for water removal.

-

Reaction Mixture: A mixture of the aldehyde or ketone (0.3 mmol) and 0.1 mol % hydrochloric acid in methanol (B129727) (4 mL) is prepared in a flask.

-

Reaction: The solution is stirred at ambient temperature for 30 minutes.

-

Quenching: Sodium bicarbonate (NaHCO₃, 0.15 mol %) is added to the flask, and the mixture is stirred for a few minutes to neutralize the acid catalyst.

-

Isolation: The organic layer is concentrated in vacuo.

-

Purification: The resulting residue is purified by column chromatography on silica (B1680970) gel to afford the pure acetal/ketal product.

Visualization of Experimental Workflow

The diagram below outlines a typical workflow for a lab-scale ketalization reaction using a dehydrating agent.

Conclusion

The acid-catalyzed formation of ketals is a powerful and indispensable tool in modern organic synthesis for the protection of ketones. A thorough understanding of its multi-step, equilibrium-driven mechanism allows chemists to manipulate reaction conditions, primarily through the removal of water, to achieve high yields of the desired product. The choice of acid catalyst, solvent, and water-removal technique can be tailored to the specific substrate, enabling the successful application of this reaction in the synthesis of complex molecules relevant to research, materials science, and drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acetal - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1,1-Diethoxycyclopentane from Cyclopentanone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,1-diethoxycyclopentane, a valuable ketal protecting group in organic synthesis. The procedure involves the acid-catalyzed reaction of cyclopentanone (B42830) with ethanol (B145695). This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow, designed for easy implementation in a laboratory setting.

Introduction

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. Ketalization is a common method for protecting ketones and aldehydes from undesired reactions under neutral or basic conditions. This compound serves as a stable diethyl ketal of cyclopentanone, which can be readily deprotected under acidic conditions. This protocol outlines a straightforward and efficient method for its preparation using an acid catalyst and azeotropic removal of water to drive the reaction to completion.

Reaction Scheme

Quantitative Data Summary

A thorough review of established protocols for the synthesis of this compound from cyclopentanone reveals typical quantitative parameters. The following table summarizes these findings for a representative reaction scale.

| Parameter | Value |

| Reactants | |

| Cyclopentanone | 1.0 mol (84.1 g) |

| Ethanol | 4.0 mol (184.3 g, 233.5 mL) |

| Catalyst | |

| p-Toluenesulfonic acid monohydrate | 0.01 mol (1.9 g) |

| Solvent | |

| Toluene (B28343) | 200 mL |

| Reaction Conditions | |

| Temperature | Reflux (approx. 80-90 °C) |

| Reaction Time | 4-6 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Typical Yield | 75-85% |

| Purity (by GC-MS) | >98% |

| Boiling Point | 165-167 °C |

Experimental Protocol

This protocol details the synthesis of this compound from cyclopentanone.

Materials and Equipment:

-

Cyclopentanone

-

Absolute Ethanol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (84.1 g, 1.0 mol), absolute ethanol (184.3 g, 4.0 mol), and toluene (200 mL).

-

Add the acid catalyst, p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol).

-

Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

-

-

Reaction:

-

Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue refluxing for 4-6 hours, or until the theoretical amount of water (18 mL) has been collected in the trap, indicating the reaction is complete.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 165-167 °C.

-

-

Characterization:

-

The identity and purity of the this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toluene and cyclopentanone are flammable; avoid open flames.

-

The acid catalyst is corrosive; handle with care.

Application Notes and Protocols: Laboratory Preparation of Cyclopentanone Diethyl Ketal

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the selective protection of functional groups is a critical strategy. The carbonyl group of ketones and aldehydes is highly reactive towards nucleophiles and reducing agents. To prevent unwanted side reactions, it is often necessary to temporarily "mask" this functionality. The formation of a ketal (or acetal (B89532) from an aldehyde) is one of the most common and robust methods for protecting a ketone.

Cyclopentanone (B42830) diethyl ketal, also known as 1,1-diethoxycyclopentane, is a stable derivative of cyclopentanone, rendering the carbonyl carbon unreactive to many reagents, especially nucleophiles like Grignard reagents, organolithiums, and hydride reducing agents. The ketal can be readily deprotected to regenerate the parent ketone under mild acidic aqueous conditions. This application note provides a detailed protocol for the efficient synthesis of cyclopentanone diethyl ketal using triethyl orthoformate, which serves as both the source of the ethoxy groups and a dehydrating agent to drive the reaction to completion.

Reaction Scheme

The acid-catalyzed reaction of cyclopentanone with triethyl orthoformate yields cyclopentanone diethyl ketal and ethyl formate (B1220265) as a byproduct.

Quantitative Data Summary

The following tables summarize the physical properties of the reactants and product, as well as the typical reaction conditions and expected outcomes.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.951 |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 146 | 0.891 |

| p-Toluenesulfonic Acid (p-TSA) | C₇H₈O₃S | 172.20 | - | - |

Table 2: Product Characteristics

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopentanone Diethyl Ketal | 23786-93-8 | C₉H₁₈O₂ | 158.24[1][2] | 162-165 (atm)[3]63-65 (20 Torr)[4] | 0.909[3][4] |

Table 3: Predicted Spectroscopic Data for Cyclopentanone Diethyl Ketal

| Spectroscopy | Predicted Peaks and Assignments |

| ¹H NMR | δ 3.45 (q, 4H, -O-CH₂ -CH₃)δ 1.70 (m, 8H, ring -CH₂ -)δ 1.15 (t, 6H, -O-CH₂-CH₃ ) |

| ¹³C NMR | δ 110.5 (quaternary C -(OR)₂)δ 57.0 (-O-CH₂ -CH₃)δ 36.0 (ring C H₂ adjacent to C-O)δ 23.5 (other ring C H₂)δ 15.0 (-O-CH₂-CH₃ ) |

| IR (cm⁻¹) | 2970-2870 (C-H stretch)1170-1050 (strong, C-O stretch, characteristic of ketal) |